molecular formula C25H20ClN5O2S B11269648 N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B11269648
M. Wt: 490.0 g/mol
InChI Key: RRCSXQCRSGFSIW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazoloquinazoline core, which is known for its diverse biological activities. The compound’s structure includes a chlorophenyl group, a phenethyl group, and a thioacetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and phenethyl groups are then introduced through substitution reactions, followed by the incorporation of the thioacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can be compared with other triazoloquinazoline derivatives:

    Similar Compounds: Other compounds in this class include triazoloquinazoline analogs with different substituents.

    Uniqueness: The presence of the chlorophenyl and phenethyl groups, along with the thioacetamide moiety, distinguishes it from other analogs, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C25H20ClN5O2S

Molecular Weight

490.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H20ClN5O2S/c26-18-9-6-10-19(15-18)27-22(32)16-34-25-29-28-24-30(14-13-17-7-2-1-3-8-17)23(33)20-11-4-5-12-21(20)31(24)25/h1-12,15H,13-14,16H2,(H,27,32)

InChI Key

RRCSXQCRSGFSIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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